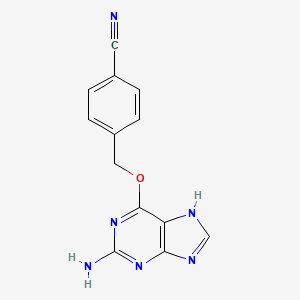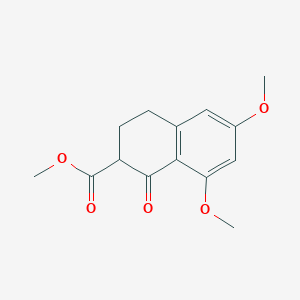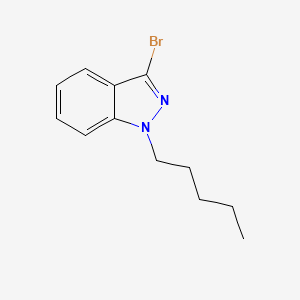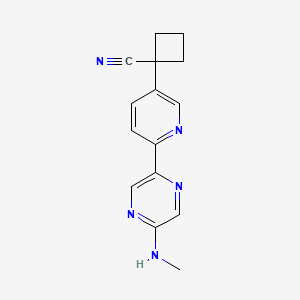
4,4'-(Dimethylsilanediyl)dibenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Dimethylsilanediyl)dibenzaldehyde is an organic compound with the chemical formula C16H16O2Si It is characterized by the presence of a dimethylsilanediyl group linking two benzaldehyde moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Dimethylsilanediyl)dibenzaldehyde typically involves the reaction of benzaldehyde with a dimethylsilanediyl precursor. One common method is the hydrosilylation of benzaldehyde using a dimethylsilane compound in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Dimethylsilanediyl)dibenzaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, leading to a more sustainable and cost-effective production method.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Dimethylsilanediyl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4,4’-(Dimethylsilanediyl)dibenzoic acid.
Reduction: 4,4’-(Dimethylsilanediyl)dibenzyl alcohol.
Substitution: 4,4’-(Dimethylsilanediyl)dinitrobenzaldehyde (in the case of nitration).
Aplicaciones Científicas De Investigación
4,4’-(Dimethylsilanediyl)dibenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Materials Science: The compound is utilized in the development of novel polymers and resins with enhanced thermal and mechanical properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds and pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and advanced materials for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4,4’-(Dimethylsilanediyl)dibenzaldehyde is primarily related to its ability to undergo various chemical transformations. The presence of the dimethylsilanediyl group influences the reactivity of the benzaldehyde moieties, allowing for selective modifications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde: This compound features a thiadiazole ring instead of the dimethylsilanediyl group.
4,4’-(Diphenylsilanediyl)dibenzaldehyde: This compound has a diphenylsilanediyl group linking the benzaldehyde moieties.
Uniqueness
4,4’-(Dimethylsilanediyl)dibenzaldehyde is unique due to the presence of the dimethylsilanediyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
16117-15-0 |
|---|---|
Fórmula molecular |
C16H16O2Si |
Peso molecular |
268.38 g/mol |
Nombre IUPAC |
4-[(4-formylphenyl)-dimethylsilyl]benzaldehyde |
InChI |
InChI=1S/C16H16O2Si/c1-19(2,15-7-3-13(11-17)4-8-15)16-9-5-14(12-18)6-10-16/h3-12H,1-2H3 |
Clave InChI |
ISGYADUONBKLRG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=C(C=C1)C=O)C2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline](/img/structure/B11855324.png)

![tert-Butyl 3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B11855333.png)






![[(7-Chloro-5-propylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11855367.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole](/img/structure/B11855381.png)

![4,5-Dichloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11855396.png)
